8-Bromo-4-méthylcinnoline

Vue d'ensemble

Description

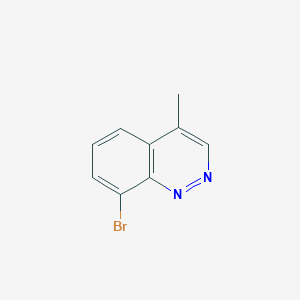

8-Bromo-4-methylcinnoline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Bromo-4-methylcinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-methylcinnoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Ciblage des kinases: Le 8-bromo-4-méthylcinnoline a été étudié comme inhibiteur potentiel des kinases. Les kinases jouent un rôle crucial dans les voies de signalisation cellulaire, et l'inhibition de kinases spécifiques peut moduler les processus cellulaires. Les chercheurs explorent l'efficacité de ce composé contre les kinases impliquées dans des maladies telles que le cancer, l'inflammation et les troubles neurodégénératifs .

- Activité antivirale: Des études préliminaires suggèrent que le this compound présente des propriétés antivirales. Les chercheurs étudient son potentiel comme agent antiviral contre les virus à ARN, y compris les flavivirus et les coronavirus .

- Excitabilité neuronale: Ce composé a été étudié pour ses effets sur l'excitabilité neuronale. Il peut moduler les canaux ioniques ou les récepteurs, affectant les schémas de décharge neuronale. La compréhension de ses mécanismes pourrait conduire à de nouveaux traitements pour les troubles neurologiques .

- Neuroprotection: Les chercheurs explorent si le this compound protège les neurones du stress oxydatif, de l'excitotoxicité ou d'autres agressions. Ses propriétés antioxydantes en font un candidat intéressant pour les stratégies neuroprotectrices .

- Ligands photoactivables: Des dérivés de this compound ont été conçus comme ligands photoactivables. Ces composés peuvent être utilisés pour contrôler des processus cellulaires spécifiques avec la lumière, permettant une manipulation spatiotemporelle précise dans les expériences optogéniques .

- Sondes fluorescentes: Les chercheurs ont synthétisé des dérivés fluorescents de this compound. Ces sondes permettent de visualiser les processus cellulaires, tels que la localisation des protéines ou la dynamique des récepteurs, dans les cellules vivantes .

- Semiconducteurs organiques: Des dérivés de this compound ont été explorés comme semiconducteurs organiques. Leurs propriétés électroniques les rendent adaptés aux applications dans les transistors à effet de champ organiques (OFET) et les photovoltaïques organiques (cellules solaires) .

- Intermédiaires synthétiques: Les chimistes utilisent le this compound comme bloc de construction dans la synthèse de molécules plus complexes. Son substituant brome permet une fonctionnalisation supplémentaire, ce qui le rend précieux en synthèse organique .

Chimie médicinale et développement de médicaments

Neurosciences et neuroprotection

Photopharmacologie et optogénétique

Biologie chimique et sondes

Science des matériaux et électronique organique

Synthèse chimique et blocs de construction

Activité Biologique

8-Bromo-4-methylcinnoline is a compound belonging to the cinnoline series, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antifungal, anticancer, and neuropharmacological effects.

Antifungal Activity

Research indicates that 8-bromo-4-methylcinnoline exhibits significant antifungal properties. In a study assessing several cinnoline derivatives, it was found that compounds similar to 8-bromo-4-methylcinnoline demonstrated fungicidal activity against Candida glabrata and Candida albicans clinical isolates.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) values for various derivatives were reported, illustrating the effectiveness of these compounds:

| Compound | MIC (mg/mL) against C. albicans | MIC (mg/mL) against C. glabrata |

|---|---|---|

| 8a | 0.3 | 0.2 |

| 8b | 0.5 | 0.3 |

| 8c | 1.0 | 0.5 |

| 8d | 3.0 | 1.5 |

These results indicate that derivatives such as 8a and 8b are particularly potent against both fungal strains, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of 8-bromo-4-methylcinnoline has also been explored, particularly against breast cancer cell lines such as MCF-7.

Cell Viability and IC50 Values

In a study evaluating the cytotoxicity of various cinnoline derivatives on MCF-7 cells, the following IC50 values were observed:

| Compound | IC50 (μM) |

|---|---|

| 8b | 5.56 |

| 10b | 11.79 |

| 10d | 8.57 |

Compound 8b exhibited the most significant cytotoxic effect, reducing cell viability to below 50% after a treatment period of 72 hours .

Neuropharmacological Effects

Beyond antifungal and anticancer activities, there is emerging evidence that compounds like 8-bromo-4-methylcinnoline may influence neurotransmitter systems, particularly through interactions with GABA receptors.

Research has suggested that certain cinnoline derivatives can act as modulators of GABAergic activity, potentially providing therapeutic benefits in conditions such as anxiety and depression . However, specific studies directly addressing the effects of 8-bromo-4-methylcinnoline on GABA receptors remain limited.

Case Studies

A detailed case study involving the application of cinnoline derivatives in clinical settings could provide insights into their practical implications. For instance, monitoring the efficacy of these compounds in treating fungal infections or cancer in patient populations would be beneficial for establishing their therapeutic value.

Propriétés

IUPAC Name |

8-bromo-4-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXNYBCKEYDLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.